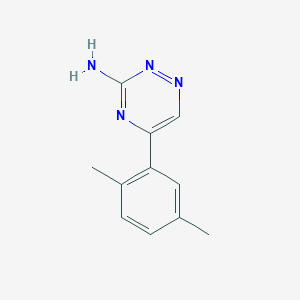
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
The compound “5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “2,5-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached at the 2nd and 5th positions. The “1,2,4-triazin-3-amine” suggests a triazine ring with an amine group (NH2) at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring would be an amine group and a phenyl group with two methyl substituents .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions, particularly due to the presence of nitrogen atoms in the ring. The amine group could also be involved in reactions such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amine and phenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activities
Research has explored the synthesis of triazine derivatives for their potential antimicrobial properties. For instance, some studies have synthesized 1,2,4-triazole derivatives, including compounds structurally related to 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine, to screen for antimicrobial activities. These compounds have shown good to moderate activity against various microorganisms, highlighting their potential as bases for developing new antimicrobial agents (Bektaş et al., 2007).
Materials Science
In the realm of materials science, triazine-based polymers have been synthesized for their unique optical properties and potential in electronic applications. For example, alternating copolymers involving substituted triazine units have been developed, showing promising results in terms of solubility, transparency, photoluminescence, and electron mobility. This research underscores the potential of triazine derivatives in creating advanced materials for electronic devices (Yamamoto et al., 2006).
Chemical Synthesis
The amination of triazine compounds has been extensively studied to understand the mechanisms involved and to explore the synthesis of new triazine derivatives with varied functionalities. These studies contribute to the broader chemical synthesis knowledge, enabling the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Rykowski & Plas, 1982).
Optical and Electronic Properties
Research into two-photon absorbing (TPA) chromophores based on triazine cores has shown significant advancements in the field of photonics. These studies aim to develop materials with high TPA cross-sections for applications in optical limiting, data storage, and photodynamic therapy. The synthesis and characterization of triazine-based octupolar molecules have yielded compounds with among the largest effective TPA cross-sections reported, demonstrating the potential of these materials in cutting-edge photonics applications (Kannan et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-7-3-4-8(2)9(5-7)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYRHLSNZNSWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




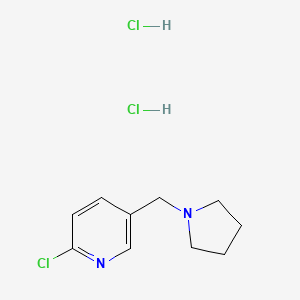
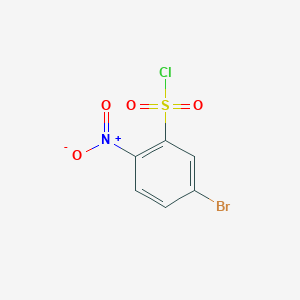
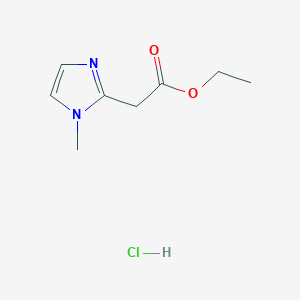
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
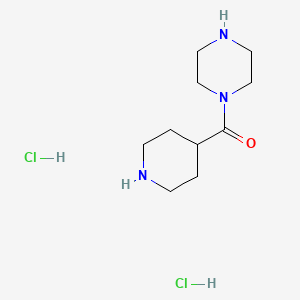
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)


